molecular formula C10H5F3N2 B1388414 6-(trifluoromethyl)-1H-indole-5-carbonitrile CAS No. 1186404-61-4

6-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No. B1388414
M. Wt: 210.15 g/mol
InChI Key: YMIVDGGJBSXDRI-UHFFFAOYSA-N
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Description

“6-(trifluoromethyl)-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C9H6F3N . It’s part of a class of compounds known as trifluoromethylated indoles .


Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)-1H-indole-5-carbonitrile” includes a trifluoromethyl group (CF3) attached to an indole ring . The exact 3D conformation of the molecule could not be retrieved.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.15 g/mol . Other physical and chemical properties could not be retrieved.

Scientific Research Applications

Synthesis Processes

  • Nenitzescu Synthesis : 6-(Trifluoromethyl)-1H-indole-5-carbonitrile serves as a key intermediate in the Nenitzescu synthesis of selective androgen receptor modulators. A practical and convergent synthesis of this compound has been developed, starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate. This synthesis process includes a telescoped procedure for synthesis and Nenitzescu reaction, followed by palladium-catalyzed cyanation and removal of the tert-butyl ester group, culminating in a six-step process (Boros, Kaldor, & Turnbull, 2011).

Medicinal Chemistry

  • Cytotoxic Evaluation : Novel derivatives of 6-(Trifluoromethyl)-1H-indole-5-carbonitrile, specifically 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including colon and lung cancer. This synthesis was achieved via a one-pot, three-component reaction (Radwan, Alminderej, & Awad, 2020).

Chemical Structure and Mechanisms

  • Crystal Structure Analysis : The crystal structure of derivatives of 6-(Trifluoromethyl)-1H-indole-5-carbonitrile, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined through X-ray crystallography. This has led to a deeper understanding of the reaction mechanisms of these compounds with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Drug Discovery Applications

  • Supramolecular Aggregation : The compound is involved in the formation of supramolecular aggregates in derivatives like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This property is significant for understanding its potential applications in drug discovery and development (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Synthesis of Analogues

  • Synthesis of Analogues : Trifluoromethylated analogues of 4,5-dihydroorotic acid have been synthesized using 6-(Trifluoromethyl)-1H-indole-5-carbonitrile derivatives. These analogues show potential in the development of new pharmaceuticals due to their unique structural and chemical properties (Sukach et al., 2015).

properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)8-4-9-6(1-2-15-9)3-7(8)5-14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVDGGJBSXDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-indole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, R Ng, J Lanter, Z Sui - Synthetic communications, 2007 - Taylor & Francis
An efficient and practical synthesis of novel pyrazoline structures has been achieved through 1,3‐dipolar cycloaddition of the corresponding heterocyclic isopropenes and diazo …
Number of citations: 7 www.tandfonline.com

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